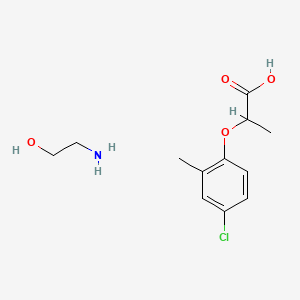
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group, an ammonium ion, and a chlorinated phenoxypropionate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: The 2-(4-chloro-2-methylphenoxy)propionic acid is first esterified with an alcohol to form an ester intermediate.
Ammonolysis: The ester intermediate is then reacted with 2-aminoethanol to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated phenoxy compound.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the chlorinated phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)ammonium (1)-2-(4-chlorophenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-methylphenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-bromophenoxy)propionate
Uniqueness
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to the presence of both a chlorine and a methyl group on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
97721-71-6 |
|---|---|
Formule moléculaire |
C12H18ClNO4 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.C2H7NO/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;3-1-2-4/h3-5,7H,1-2H3,(H,12,13);4H,1-3H2 |
Clé InChI |
QUHGQPVXSWNIDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


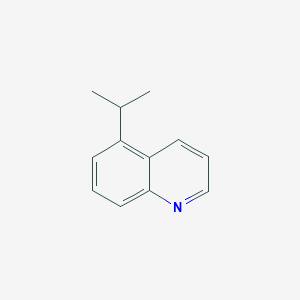
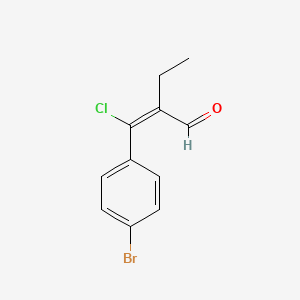
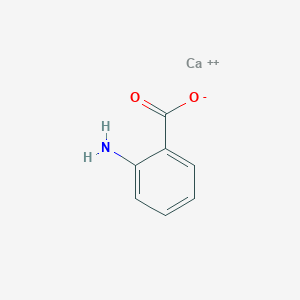

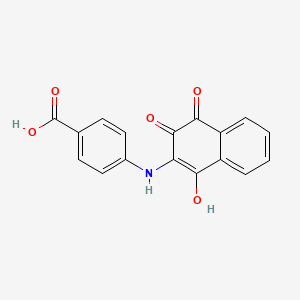
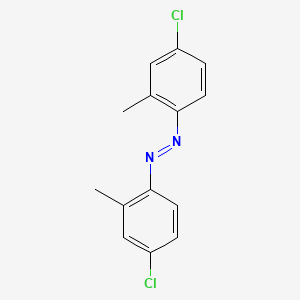

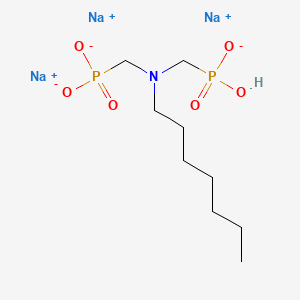
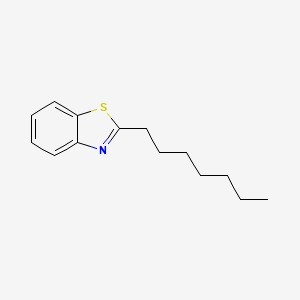
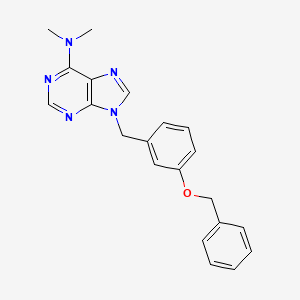
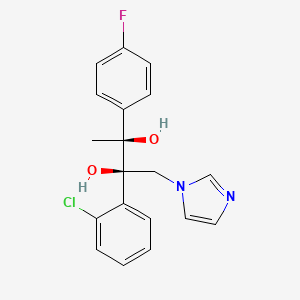


![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
